Fusidic acid sodium

Description

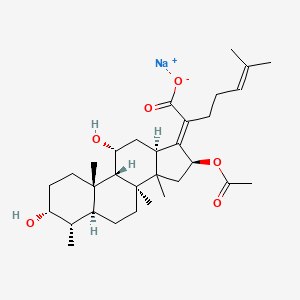

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H47NaO6 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChI Key |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Synonyms |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

Origin of Product |

United States |

Molecular Mechanism of Action of Fusidic Acid Sodium

Inhibition of Bacterial Protein Synthesis

The primary mode of action of fusidic acid is the disruption of the elongation cycle of protein synthesis within bacteria. patsnap.com This process is fundamental for bacterial growth and replication, and its interruption leads to a bacteriostatic effect, effectively halting bacterial proliferation. pediatriconcall.com

Binding to Ribosomal Translocase Elongation Factor G (EF-G)

Fusidic acid specifically targets and binds to the bacterial Elongation Factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis. patsnap.comnih.gov This binding, however, is not to the free form of EF-G but rather to the EF-G-ribosome complex after the hydrolysis of guanosine-5'-triphosphate (GTP). pnas.orgwikipedia.org The binding site for fusidic acid is located at the interface of domains I, II, and III of EF-G. royalsocietypublishing.org This interaction is a critical first step in the cascade of events that leads to the cessation of protein synthesis.

Prevention of EF-G-Guanosine Diphosphate (B83284) (GDP) Complex Dissociation from the Ribosome

Following GTP hydrolysis, EF-G normally undergoes a conformational change that leads to its dissociation from the ribosome, allowing the next round of elongation to begin. pnas.org Fusidic acid intervenes at this stage by binding to the EF-G-guanosine diphosphate (GDP) complex that is still attached to the ribosome. royalsocietypublishing.orgnih.govdiva-portal.org This binding event effectively locks the EF-G-GDP complex onto the ribosome, preventing its release. patsnap.comroyalsocietypublishing.orgnih.govdiva-portal.orgoup.comnih.gov The antibiotic stabilizes an intermediate conformation of EF-G, trapping it on the ribosome. nih.gov

Consequent Stalling of Peptide Elongation and Ribosome Recycling

The persistent binding of the EF-G-GDP-fusidic acid complex to the ribosome has two major consequences. Firstly, it physically obstructs the binding of the next aminoacyl-tRNA to the A-site of the ribosome, thereby stalling the elongation of the growing polypeptide chain. patsnap.comdiva-portal.orgnih.gov Secondly, it inhibits the process of ribosome recycling, where EF-G, in conjunction with ribosome recycling factor (RRF), is responsible for splitting the post-termination ribosomal complex. pnas.orgroyalsocietypublishing.orgnih.gov By preventing the release of EF-G, fusidic acid effectively sequesters the ribosome in an inactive state, halting both ongoing protein synthesis and the initiation of new rounds. patsnap.comroyalsocietypublishing.orgdiva-portal.orgoup.comnih.govnih.gov

Impact on Ribosomal Conformational Changes During Translocation

The process of translocation involves significant conformational changes within the ribosome itself, including the rotation of the small ribosomal subunit (SSU) head. biorxiv.org While fusidic acid does not prevent the initial forward movements of the SSU, it has a pronounced effect on the later stages of translocation. researchgate.net Specifically, it impedes the backward swiveling of the SSU head, a necessary step for the completion of translocation and the release of EF-G. researchgate.net By locking EF-G in a specific conformation, fusidic acid prevents the necessary conformational dynamics required for the dissociation of the factor from the ribosome. pnas.orgroyalsocietypublishing.org

Specificity of Action

A key characteristic of fusidic acid is its selective toxicity towards bacteria, with minimal impact on mammalian cells. patsnap.com This specificity is rooted in the structural and functional differences between the elongation factors of prokaryotic and eukaryotic organisms.

Differential Susceptibility between Bacterial and Mammalian Elongation Factors

While there are similarities between bacterial EF-G and its mammalian counterpart, elongation factor 2 (EF-2), there are crucial differences that confer resistance to fusidic acid in mammalian cells. nih.gov Mammalian protein synthesis is a more complex process, and the structure of EF-2 does not present a favorable binding site for fusidic acid. nih.govmdpi.com Furthermore, the cell walls of bacteria play a role in the differential activity, but the primary reason for the selective action of fusidic acid lies in the inherent structural differences between the bacterial and mammalian elongation factors. hres.ca Research has shown that while mitochondrial EF-G (EF-Gmt) can function in E. coli protein synthesis, it is resistant to fusidic acid when tested with its own mitochondrial ribosomes. nih.gov

Table 1: Key Molecular Interactions of Fusidic Acid

| Interacting Molecule | Role in Fusidic Acid's Mechanism of Action |

| Elongation Factor G (EF-G) | The primary target of fusidic acid in bacteria. |

| Ribosome | Forms a complex with EF-G to which fusidic acid binds. |

| Guanosine Diphosphate (GDP) | Fusidic acid stabilizes the EF-G-GDP complex on the ribosome. |

Bacteriostatic and Bactericidal Dynamics in vitro

The activity of fusidic acid sodium can be either bacteriostatic, meaning it inhibits bacterial growth, or bactericidal, meaning it kills the bacteria, depending on the concentration of the drug and the specific bacterium. hres.capsu.edu Generally, fusidic acid is considered a bacteriostatic agent. pediatriconcall.comasm.org

The distinction between bacteriostatic and bactericidal activity is often determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov An antibiotic is typically considered bactericidal if the MBC/MIC ratio is ≤ 4 and bacteriostatic if the ratio is > 4. nih.gov For staphylococci, the MBC values for fusidic acid are generally 8 to 32 times higher than the MIC values, indicating a bacteriostatic effect. capes.gov.br

However, the dynamics can vary. For instance, while fusidic acid is bacteriostatic against the more susceptible Staphylococcus aureus, it has been shown to be bactericidal against Streptococcus pyogenes. nih.gov Time-kill assays, which measure the rate of bacterial killing over time, have shown that at concentrations above 8 times the MIC, fusidic acid has a bacteriostatic effect on S. aureus. oup.com In some studies, a bactericidal effect against staphylococci was observed at concentrations two- to 32-fold higher than the MIC. psu.edu

Interactive Table: In vitro Activity of this compound Against Various Bacteria.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₉₀ (µg/mL) |

|---|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | 0.125 - 0.5 | - | <0.25 | - | - |

| Staphylococcus epidermidis | - | - | 0.25 | - | - |

| Streptococcus pyogenes | - | - | 8 | - | - |

| Streptococcus agalactiae | - | - | 8 | - | - |

| Enterococci | - | - | 4 | - | - |

| Clostridium difficile | - | - | 2 | - | - |

| Neisseria gonorrhoeae | - | 0.5 | 1 | - | - |

| Chlamydia trachomatis | 0.12 - 0.5 | - | 0.5 | - | 0.5 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources. nih.govnih.govgoogle.comasm.org

Interaction with Other Bacterial Enzymes (e.g., Chloramphenicol (B1208) Acetyltransferase)

Fusidic acid can also interact with other bacterial enzymes, most notably Chloramphenicol Acetyltransferase (CAT). pediatriconcall.comdrugbank.com CAT is an enzyme that confers resistance to the antibiotic chloramphenicol by acetylating it. researchgate.net Some types of CAT, specifically the type A variants, can also mediate resistance to fusidic acid. creative-enzymes.comnih.gov

The mechanism of this resistance is not through enzymatic modification of fusidic acid, as is the case with chloramphenicol. nih.gov Instead, the enterobacterial CAT binds to fusidic acid with high affinity but does not acetylate it at a detectable rate. nih.gov This binding sequesters the drug, preventing it from reaching its primary target, the translational elongation factor G. nih.gov

Structural studies have revealed that fusidic acid binds deep within the chloramphenicol binding site of the CAT enzyme. nih.gov This interaction suggests a competitive inhibition mechanism where fusidic acid competes with chloramphenicol for binding to the enzyme. nih.gov

Spectrum of Antimicrobial Activity in Research Context

Limited Activity Against Gram-Negative Bacterial Species

Susceptible Gram-Negative Organisms (e.g., Neisseria Species, Chlamydia trachomatis)

While generally having limited activity against Gram-negative bacteria due to differences in cell wall permeability, fusidic acid has shown in vitro efficacy against specific Gram-negative organisms. nih.govhres.ca

Neisseria species: Research has demonstrated the in vitro activity of fusidic acid against Neisseria species. nih.govhres.ca Studies on clinical isolates of Neisseria gonorrhoeae have reported a Minimum Inhibitory Concentration (MIC) range of 0.40 to 0.89 μg/ml. nih.gov More recent investigations have confirmed this susceptibility, with an MIC90 of 1 mg/L for N. gonorrhoeae. nih.gov In one study, all tested strains of N. gonorrhoeae were inhibited at a concentration of ≤2 μg/ml. nih.gov These findings suggest its potential as an alternative therapeutic agent for infections caused by multidrug-resistant strains. nih.gov

Chlamydia trachomatis : Fusidic acid has also demonstrated activity against the obligate intracellular bacterium Chlamydia trachomatis. nih.gov In vitro studies have reported an MIC90 of 0.5 mg/L. nih.gov Further research on ten isolates of C. trachomatis showed an MIC range of 0.12 to 0.5 μg/ml, with both the MIC90 and the Minimum Bactericidal Concentration (MBC90) being 0.5 μg/ml. google.comnih.gov This suggests that fusidic acid could be a single agent capable of targeting both N. gonorrhoeae and C. trachomatis. nih.gov

Table 1: In Vitro Susceptibility of Select Gram-Negative Organisms to Fusidic Acid

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Neisseria gonorrhoeae | 35 | - | 0.5 | 1.0 | nih.govnih.gov |

| Chlamydia trachomatis | 10 | 0.12 - 0.5 | - | 0.5 | google.comnih.govnih.gov |

Activity Against Other Microorganisms in Research Settings

Anti-mycobacterial Activity (e.g., Mycobacterium tuberculosis)

Early research indicated some activity of fusidic acid against Mycobacterium tuberculosis. frontiersin.org Subsequent studies in 1990 showed its effectiveness against 30 clinical isolates of M. tuberculosis at concentrations of 32–64 mg/L in vitro. frontiersin.org Further research determined MIC values for various tuberculosis bacilli, including drug-resistant strains, to be in the range of 8 to 32 mg/L. frontiersin.orgresearchgate.net One study involving 728 sputum cultures from tuberculosis patients found fusidic acid to be effective at 32 mg/L. frontiersin.org The target of fusidic acid in M. tuberculosis has been identified as elongation factor G (EF-G). frontiersin.orgfrontiersin.org Although in vivo studies in mouse models showed a lack of efficacy, the in vitro activity has prompted further research into fusidic acid derivatives as potential anti-tuberculosis agents. frontiersin.orguct.ac.za Combination studies have also been explored, with some research indicating synergistic effects when combined with agents like rifampicin (B610482). biorxiv.org However, other studies have shown that fusidic acid was only effective against replicating M. tuberculosis and not against non-replicating cells. asm.org

**Table 2: In Vitro Activity of Fusidic Acid Against *Mycobacterium tuberculosis***

| Strain Type | Number of Strains/Cultures | Effective Concentration / MIC Range (mg/L) | Reference(s) |

|---|---|---|---|

| Clinically isolated strains | 30 | 32 - 64 | frontiersin.org |

| Various tuberculosis bacilli (including drug-resistant) | Not specified | 8 - 32 | frontiersin.orgresearchgate.net |

| Sputum cultures | 728 | 32 | frontiersin.org |

Anti-malarial Activity (e.g., Plasmodium falciparum)

The antimalarial potential of fusidic acid has been recognized since 1985. frontiersin.org It has demonstrated in vitro activity against the erythrocytic stages of Plasmodium falciparum. researchgate.net The mechanism of action is believed to be the inhibition of elongation factor G (EF-G) in the parasite's apicoplast and mitochondria. frontiersin.orgresearchgate.net

Research has shown that fusidic acid can kill P. falciparum parasites within a single 48-hour life cycle. researchgate.net The reported 50% inhibitory concentration (IC50) values against different strains of P. falciparum vary in research literature. One study reported an IC50 of 52.8 µM for the D10 strain, while another found an IC50 of 59.0 µM for the NF54 strain. frontiersin.orgresearchgate.net Although the IC50 values are relatively high, the novel mechanism of action makes fusidic acid a point of interest for developing new antimalarial drugs, especially for resistant strains. frontiersin.orgnih.govacs.org Consequently, research has focused on synthesizing more potent derivatives of fusidic acid. Several studies have successfully created derivatives with significantly improved antiplasmodial activity compared to the parent compound. nih.govacs.orgrsc.orgresearchgate.net

**Table 3: In Vitro Anti-malarial Activity of Fusidic Acid Against *Plasmodium falciparum***

| P. falciparum Strain | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| D10 | 52.8 | frontiersin.orgresearchgate.net |

| NF54 | 59.0 | frontiersin.org |

Mechanisms of Resistance to Fusidic Acid Sodium

Chromosomal Resistance Mechanisms

Chromosomal resistance to fusidic acid is predominantly caused by spontaneous point mutations in genes that encode components of the bacterial protein synthesis machinery. Unlike resistance mediated by acquired genes on mobile genetic elements like plasmids, this form of resistance develops through the selection of mutants within a bacterial population under antibiotic pressure. The primary genes implicated are fusA and fusE.

The most common mechanism of fusidic acid resistance involves mutations within the fusA gene, which encodes Elongation Factor G (EF-G). nih.govnih.gov EF-G is a crucial protein in bacterial translation, facilitating the translocation of tRNA and mRNA on the ribosome. portlandpress.comnih.gov Fusidic acid functions by binding to the EF-G-ribosome complex after GTP hydrolysis, trapping EF-G on the ribosome and halting protein synthesis. portlandpress.comnih.govnih.gov Mutations in fusA alter the structure of EF-G, which can prevent or reduce the binding affinity of fusidic acid, thereby conferring resistance. nih.govportlandpress.com These mutations are considered a major cause of fusidic acid resistance and can arise during antibiotic therapy. nih.govportlandpress.com

Substitutions in amino acid residues that form the drug's binding pocket can directly interfere with the interaction between fusidic acid and EF-G. portlandpress.com For instance, mutations at positions such as Phenylalanine-88 (F88L), Histidine-457 (H457Y), and Leucine-461 (L461K) are known to confer high levels of resistance by directly perturbing the binding of fusidic acid. portlandpress.com Many other resistance mutations are found clustered in domain III of the EF-G protein, which are thought to disrupt the stability of this domain or the conformational changes required to lock EF-G onto the ribosome in the presence of the drug. nih.govportlandpress.com

| Mutation Example | Amino Acid Change | Impact on EF-G and Resistance Level |

| L461K | Leucine to Lysine | High-level resistance; directly perturbs fusidic acid binding. portlandpress.comoup.comresearchgate.net |

| H457Y/Q | Histidine to Tyrosine/Glutamine | Intermediate to high-level resistance; affects the drug binding pocket. nih.govportlandpress.comakjournals.com |

| P406L | Proline to Leucine | Low-level resistance; associated with significant fitness costs. nih.govnih.gov |

| F88L | Phenylalanine to Leucine | High-level resistance; affects the drug binding pocket. portlandpress.com |

The prevalence of specific fusA mutations can vary geographically and among different bacterial populations. The Leucine-461 to Lysine (L461K) substitution is one of the most frequently reported mutations and is consistently associated with high-level resistance to fusidic acid, with Minimum Inhibitory Concentration (MIC) values often exceeding 128 µg/ml. researchgate.netfrontiersin.orgnih.gov Studies in China have shown that the L461K mutation was present in 73% of fusidic acid-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. frontiersin.orgnih.gov Similarly, high prevalence of the L461K mutation has been observed in fusidic acid-resistant S. aureus isolates from European countries like Greece and Ireland, often linked to clonal outbreaks. oup.com Other common mutations include those at the H457 residue (e.g., H457Y, H457Q), which are also frequently identified in clinical isolates. akjournals.comfrontiersin.org

Certain mutations in the fusA gene are associated with a distinct slow-growing phenotype known as Small-Colony Variants (SCVs). nih.govnih.govnih.gov SCVs are a subpopulation of bacteria characterized by reduced colony size, altered metabolism, and an increased ability to persist within host cells, leading to chronic or recurrent infections. nih.govfrontiersin.orgascls.org

This specific class of mutants is referred to as FusA-SCV. nih.govnih.gov These variants typically harbor mutations in EF-G that differ from those found in classic fusidic acid-resistant mutants. nih.govnih.gov Most FusA-SCV mutations are located in structural domain V of the EF-G protein, though some have been found in domains I and III. nih.govnih.gov A key characteristic of FusA-SCVs is their auxotrophy for hemin (B1673052), meaning they require an external source of hemin to grow normally due to defects in their electron transport chain. nih.govnih.gov This link between fusidic acid resistance and the SCV phenotype is significant, as selection for fusidic acid resistance can inadvertently select for these persistent bacterial forms. nih.govnih.gov

A second, less common chromosomal resistance mechanism involves mutations in the fusE gene, which encodes the 50S ribosomal protein L6 (also known as RplF). nih.govnih.govmcmaster.ca This class of resistance is designated as FusE. nih.govnih.gov The L6 protein is located in the part of the ribosome that interacts with EF-G. nih.gov Mutations in rplF, including single nucleotide polymorphisms and frameshift mutations, are believed to alter this interaction, thereby conferring resistance to fusidic acid. mcmaster.ca

Similar to the FusA-SCV class, mutants of the FusE class also display the SCV phenotype. nih.govnih.gov FusE mutants can be further divided into two phenotypic groups based on their specific metabolic requirements: one group is auxotrophic for hemin, while the other is auxotrophic for menadione. nih.govnih.gov

The acquisition of antibiotic resistance through chromosomal mutations often comes at a biological cost to the bacterium. nih.govnih.govresearchgate.net Mutations in essential proteins like EF-G can impair their normal function, leading to reduced bacterial fitness, which may manifest as slower growth rates, decreased virulence, or a reduced ability to compete with susceptible wild-type strains. nih.gov For example, the fusidic acid resistance-conferring substitutions P406L and H457Y in EF-G have been shown to cause a marked impairment of biological fitness in S. aureus. nih.gov

However, bacteria can overcome these fitness costs through a process of compensatory evolution. nih.govnih.gov This involves the acquisition of secondary mutations, often within the same gene (fusA in this case), that restore the function of the mutated protein without sacrificing antibiotic resistance. nih.govnih.gov These secondary, fitness-compensating mutations can ameliorate the deleterious effects of the primary resistance mutation. nih.gov This evolutionary process is crucial for the stabilization and persistence of resistant bacteria within a population, as it allows them to regain fitness and compete effectively, even in the absence of the antibiotic. nih.govnih.govresearchgate.net The identification of clinical isolates carrying multiple mutations in EF-G suggests that this process of resistance acquisition followed by fitness compensation occurs in clinical environments. nih.gov

Mutations in the fusA Gene Encoding Elongation Factor G (EF-G)

Acquired Resistance Mechanisms (Plasmid-Mediated)

Acquired resistance to fusidic acid in staphylococci is frequently plasmid-mediated, involving protective proteins that prevent the antibiotic from inhibiting its target. This form of resistance is a significant clinical concern due to the horizontal transferability of the genetic elements involved.

Enzymatic Inactivation or Sequestration of Fusidic Acid (in non-Staphylococcus aureus species)

While target protection by FusB-family proteins is the dominant acquired resistance mechanism in staphylococci, enzymatic inactivation of fusidic acid has been described in other bacteria. oup.com For instance, certain resistant Streptomyces species are capable of mediating resistance through the structural modification of the antibiotic. nih.gov Studies have identified an inactive compound derived from fusidic acid that has lost its acetyl group and formed a lactone ring, rendering it unable to inhibit protein synthesis. nih.gov This mechanism demonstrates an alternative evolutionary strategy for resistance, distinct from the target protection seen with FusB.

Epidemiological and Evolutionary Dynamics of Fusidic Acid Resistance in Microbial Populations

The prevalence of fusidic acid resistance in microbial populations, particularly S. aureus, has shown significant geographical and temporal variation. frontiersin.orgoup.com The widespread use of fusidic acid, especially topical formulations for skin infections, has been strongly associated with the emergence and spread of resistant strains. oup.com High rates of resistance have been reported in various countries, often linked to clonal outbreaks of specific resistant strains, such as methicillin-resistant S. aureus (MRSA). oup.com

The evolutionary dynamics are driven by selective pressure from antibiotic use. oup.comnih.gov The primary resistance determinants, mutations in the fusA gene and the acquisition of fusB-family genes, evolve and spread through different mechanisms. frontiersin.orgoup.com fusA mutations arise spontaneously and are vertically transmitted, often leading to high-level resistance. nih.govoup.com In contrast, fusB and fusC are located on mobile genetic elements like plasmids, facilitating their horizontal transfer between different bacterial strains and even species. nih.govnih.govwikipedia.org This mobility allows for the rapid dissemination of low-level resistance within bacterial communities. wikipedia.org

Genomic studies help track the spread of these resistance genes. findaphd.com The presence of fusB on plasmids that also carry other resistance genes (e.g., for cadmium) indicates that the use of other antimicrobial agents or environmental pressures can co-select for fusidic acid resistance. nih.gov The global prevalence of fusidic acid-resistant S. aureus (FRSA) has been increasing, highlighting the need for prudent antibiotic stewardship to preserve the efficacy of this agent. nih.govnih.gov

Structural Biology and Molecular Interactions of Fusidic Acid Sodium

High-Resolution Structural Studies of Fusidic Acid-Ribosome-EF-G Complexes

The precise mechanism of fusidic acid's inhibitory action has been elucidated through high-resolution structural studies, primarily employing cryo-electron microscopy (cryo-EM) and X-ray crystallography. These techniques have provided detailed snapshots of fusidic acid bound to its target, the elongation factor G (EF-G), in complex with the ribosome.

Cryo-EM has been instrumental in visualizing the fusidic acid-stalled ribosome at near-atomic resolution. biorxiv.org Studies on Staphylococcus aureus ribosomes have revealed structures of the complex with EF-G and fusidic acid at resolutions as high as 2.0 to 2.5 Å. biorxiv.org These investigations have captured the ribosome in two principal states: a post-translocational (POST) state and a chimeric hybrid (CHI) state, with the latter being predominant. biorxiv.org In both states, fusidic acid is observed bound to EF-G, effectively locking it onto the ribosome. biorxiv.org

The cryo-EM structures show that fusidic acid binding stabilizes an intermediate conformation of EF-G. biorxiv.org Specifically, after GTP hydrolysis, the switch I region of EF-G adopts its GDP conformation, but the switch II region remains in a GTP-like state, a conformational trap that prevents EF-G's release from the ribosome. biorxiv.orgroyalsocietypublishing.org These findings are consistent across studies on ribosomes from different bacterial species, including Escherichia coli and Thermus thermophilus, although fusidic acid is primarily effective against Gram-positive bacteria. biorxiv.org Some cryo-EM studies have also captured the ribosome in a rotated state with tRNAs in intermediate positions, highlighting the dynamic nature of the translocation process that fusidic acid interrupts. researchgate.netnih.gov

X-ray crystallography has complemented cryo-EM studies by providing high-resolution structures of the fusidic acid-inhibited ribosome. A key crystal structure of the T. thermophilus 70S ribosome in complex with EF-G, GDP, and fusidic acid revealed the precise binding pocket of the antibiotic. royalsocietypublishing.orgnih.gov This structure demonstrated that fusidic acid binds at the interface of domains I, II, and III of EF-G. royalsocietypublishing.orgnih.gov

Crystallographic data has been crucial in understanding the conformational state of EF-G when stalled by fusidic acid. These studies confirm that fusidic acid traps EF-G in a state that is intermediate between its GTP-bound and GDP-bound forms, thereby inhibiting the conformational changes required for its dissociation from the ribosome. nih.gov Furthermore, crystal structures of EF-G-ribosome complexes trapped at various intermediate stages of translocation have shed light on the large-scale rotational movements of the 30S subunit head and body that are part of the translocation mechanism. nih.govnih.gov

Mapping the Fusidic Acid Binding Site on Elongation Factor G

The binding site of fusidic acid on EF-G has been precisely mapped through structural studies. It is located in a hydrophobic pocket formed by the interface of domains I, II, and III of EF-G. royalsocietypublishing.orgnih.govnih.gov This site is also in proximity to the sarcin-ricin loop (SRL) of the 23S rRNA. biorxiv.org

Key interactions between fusidic acid and EF-G involve specific residues. For instance, in T. thermophilus EF-G, Phe-90 in the switch II region of domain I plays a direct role in the interaction with fusidic acid. nih.gov In S. aureus, the main interactions are formed by the switch II region (residues 80-90) in domain I and helix 9 (residues 455-470) in domain III. biorxiv.org The binding of fusidic acid in this pocket physically obstructs the conformational changes in the switch II region that are necessary for EF-G to transition to its GDP-bound state and dissociate from the ribosome. nih.gov The timing of binding is critical; fusidic acid can only bind after GTP hydrolysis has occurred and the switch I region has become disordered, vacating the space for the antibiotic. royalsocietypublishing.orgnih.govnih.gov

Analysis of Fusidic Acid-Induced Conformational Changes in EF-G and Ribosomal Components

Fusidic acid does not simply bind to a static target; its interaction induces and stabilizes specific conformations of both EF-G and the ribosome. The binding of fusidic acid locks EF-G into an elongated conformation on the ribosome. nih.gov This is in contrast to the more compact conformation of EF-G when it is not bound to the ribosome. royalsocietypublishing.org

The presence of fusidic acid prevents the complete relaxation of EF-G into its GDP-bound state following GTP hydrolysis. nih.gov This is a crucial aspect of its mechanism, as it stalls the factor in a conformation that maintains a high affinity for the ribosome. nih.gov The antibiotic essentially traps EF-G in a state where the switch I region is in a GDP-like conformation, while the switch II region remains in a GTP-like conformation. biorxiv.orgroyalsocietypublishing.org

Molecular Dynamics Simulations of Fusidic Acid-Target Interactions

Molecular dynamics (MD) simulations have provided a dynamic perspective on the interactions between fusidic acid and EF-G, complementing the static pictures from structural biology. These computational studies allow for the exploration of the conformational flexibility of EF-G and how it is altered by fusidic acid binding.

MD simulations have been used to investigate the molecular mechanism of fusidic acid action and the basis of resistance. mdpi.com By simulating the behavior of wild-type and mutant EF-G in the presence of fusidic acid, researchers can analyze changes in protein stability and ligand binding. mdpi.com Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability and mobility of the EF-G-fusidic acid complex. liverpool.ac.ukresearchgate.net These simulations have shown that EF-G exhibits significant conformational flexibility, particularly in the movement of its domains relative to each other. nih.gov For example, simulations have highlighted the rotational motion of domains III-V with respect to domains I-II. nih.gov

These computational approaches are also valuable for designing novel fusidic acid derivatives with potentially improved efficacy or resistance profiles. mdpi.com By understanding the dynamic interactions at the binding site, new compounds can be designed to form more stable interactions with EF-G.

Structural Basis of Resistance Protein Interactions with EF-G (e.g., FusB-EF-G Complexes)

A significant mechanism of fusidic acid resistance in S. aureus involves the expression of resistance proteins, such as FusB. These proteins interact directly with EF-G to counteract the inhibitory effect of fusidic acid. nih.govnih.gov Structural studies have been pivotal in understanding how these resistance proteins function.

Crystal structures of FusB have been determined, revealing a two-domain protein. nih.govnih.gov The C-terminal domain contains a unique zinc finger motif and is responsible for the high-affinity interaction with EF-G. pnas.org By creating hybrid EF-G proteins, it has been demonstrated that the sequence determinants for FusB recognition reside in domain IV and the C-terminal helix of S. aureus EF-G. nih.govnih.gov

The interaction between FusB and EF-G does not directly block the fusidic acid binding site. ccpn.ac.uk Instead, FusB is thought to confer resistance through an allosteric mechanism. ccpn.ac.uk By binding to domain IV of EF-G, FusB induces conformational changes that are transmitted through the protein to the fusidic acid binding site in domains I-III. pnas.org This allosteric effect may either prevent the formation of the fusidic acid-locked EF-G-ribosome complex or facilitate its dissociation, thereby freeing up the ribosome to continue protein synthesis. royalsocietypublishing.orgnih.govnih.gov Kinetic assays have confirmed that FusB can rescue both tRNA translocation and ribosome recycling from inhibition by fusidic acid. nih.govnih.gov

| Feature | Description | References |

| Fusidic Acid Binding Site | Hydrophobic pocket at the interface of domains I, II, and III of EF-G. | nih.gov, nih.gov, royalsocietypublishing.org |

| Key EF-G Residues | T. thermophilus: Phe-90; S. aureus: Switch II (80-90) and Helix 9 (455-470). | nih.gov, biorxiv.org |

| Stabilized EF-G Conformation | Intermediate state between GTP and GDP forms; Switch I in GDP conformation, Switch II in GTP conformation. | biorxiv.org, royalsocietypublishing.org |

| FusB Binding Site on EF-G | Domain IV and the C-terminal helix of EF-G. | nih.gov, nih.gov |

| FusB Resistance Mechanism | Allosteric; FusB binding to domain IV induces conformational changes that facilitate dissociation of the stalled EF-G-ribosome complex. | nih.gov, ccpn.ac.uk, pnas.org |

Structure Activity Relationships Sar and Synthetic Modifications of Fusidic Acid Sodium

Systematic Chemical Modifications of the Fusidic Acid Scaffold

The fusidic acid scaffold presents several reactive functional groups that are amenable to chemical modification. These include the C-21 carboxylic acid, the C-3 and C-11 hydroxyl groups, and the acetoxy group at C-16. nih.gov Systematic modifications of these sites have been explored to probe their influence on antimicrobial activity and to generate novel analogs.

Researchers have synthesized a variety of derivatives by altering these key positions. For instance, the Δ17(20) double bond in the side chain has been a focus of modification. Saturation of this bond leads to four possible stereoisomers, with studies showing that only the 17(S),20(S)-dihydro-fusidic acid retains potency comparable to the parent compound, highlighting the critical orientation of the side chain for activity. nih.gov Another approach involved introducing a spiro-cyclopropane system at this position, resulting in 17(S),20(S)-methano-fusidic acid, which exhibited similar activity against several Gram-positive bacteria. nih.gov

Modifications at the C-3 and C-11 hydroxyl groups have also been investigated. Oxidation of these alcohols to ketones and subsequent formation of oximes have been explored. mdpi.com Additionally, esterification at the C-3 position has yielded derivatives with retained, and in some cases, improved activity. frontiersin.org The acetoxy group at C-16 has also been a target for modification, with some studies showing that its replacement can be tolerated. researchgate.net

These systematic explorations have provided a foundational understanding of the structural requirements for the biological activity of fusidic acid and have guided the design of new derivatives.

Identification of Key Structural Moieties for Antimicrobial Activity

Through extensive structure-activity relationship (SAR) studies, several key structural features of fusidic acid have been identified as crucial for its antimicrobial effects.

The carboxylic acid group at the C-21 position is widely considered indispensable for the antibacterial and anti-mycobacterial activity of fusidic acid. researchgate.netnih.govafricaresearchconnects.com SAR studies have consistently shown that esterification or conversion of this group to an amide leads to a significant loss or complete abolishment of activity against many bacterial strains. mdpi.com This suggests that the anionic character of the carboxylate is critical for the interaction of fusidic acid with its target, the elongation factor G (EF-G) on the ribosome. researchgate.net The necessity of this group for potent activity has been a guiding principle in the design of new fusidic acid analogs. nih.gov

The hydroxyl group at the C-11 position and the lipophilic side chain at C-17 are also vital for maintaining the antimicrobial potency of fusidic acid. researchgate.netresearch-nexus.net Studies have indicated that the 11-OH group is required for activity, and its removal or significant alteration is detrimental. researchgate.netnih.gov Similarly, the correct orientation and conformation of the lipid side chain are crucial for binding to the target. researchgate.net The hydrophobic nature of this side chain is thought to facilitate interaction with a hydrophobic pocket on the EF-G-ribosome complex. researchgate.netresearchgate.net The necessity of both the 11-OH group and the lipid side chain for antituberculosis activity has been specifically highlighted. nih.govfrontiersin.org

In contrast to the critical nature of the C-21 carboxylic acid and the C-11 hydroxyl group, the hydroxyl group at the C-3 position offers a site for modification without complete loss of activity. researchgate.netnih.govresearch-nexus.net Functionalization at this position has been a productive strategy for creating new derivatives. researchgate.netresearch-nexus.net Studies have shown that introducing short-chain alkyl or silicate (B1173343) esters, as well as oximes, at the 3-OH position can maintain or even enhance antimicrobial activity. nih.govfrontiersin.org This suggests that the C-3 position is more tolerant to structural changes and can be exploited to modulate the pharmacological properties of fusidic acid derivatives. research-nexus.net For instance, certain C-3 silicate derivatives have shown activity comparable to the parent compound against Mycobacterium tuberculosis. frontiersin.org

Design and Synthesis of Novel Fusidic Acid Derivatives

The insights gained from SAR studies have fueled the design and synthesis of novel fusidic acid derivatives with the aim of overcoming limitations of the parent drug, such as its narrow spectrum of activity.

A significant challenge in fusidic acid development is its poor activity against Gram-negative bacteria, which is largely attributed to the inability of the drug to penetrate the outer membrane and access its cytoplasmic target. mdpi.com To address this, various strategies are being explored.

One approach involves the synthesis of derivatives with modified physicochemical properties that may enhance their ability to cross the Gram-negative outer membrane. For example, the introduction of polyamine moieties at the C-3 position has been shown to expand the antimicrobial spectrum to include some Gram-negative pathogens. mdpi.com These polyamine-substituted derivatives are thought to have altered membrane activity, facilitating their entry into the bacterial cell. mdpi.com

Another strategy focuses on creating complexes of fusidic acid. A recent study demonstrated that forming a complex of fusidic acid with a phospholipid (FA-PC) could reverse the intrinsic resistance of Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com The pre-formed complex is thought to prevent the drug from being trapped in the bacterial cell membrane, allowing it to reach its intracellular target. mdpi.com

Development of Derivatives with Expanded Bioactivities (e.g., Anti-mycobacterial, Anti-malarial, Anti-inflammatory)

The core structure of fusidic acid has served as a template for the development of derivatives with a broader range of biological activities beyond its primary antibacterial use. Researchers have successfully modified the fusidane scaffold to enhance or introduce anti-mycobacterial, anti-malarial, and anti-inflammatory properties.

Anti-mycobacterial Activity: Fusidic acid has demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb), making it a candidate for drug repositioning. nih.govuct.ac.zafrontiersin.org SAR studies indicate that, similar to its antibacterial action, the C-21 carboxylic acid group is crucial for its anti-mycobacterial effect. nih.gov The hydrophobic side chain at C-20 and the 11α-hydroxyl group are also considered essential for activity, while the C-3 hydroxyl group can be modified to yield potent compounds. frontiersin.orgnih.gov

Novel C-21 amide derivatives, including ethanamides, anilides, and benzyl (B1604629) amides, have been synthesized and evaluated. nih.gov The ethanamide derivatives were generally the most potent in the MB7H9/CAS medium, with the N-(4-sulfamoylbenzyl)fusidic acid amide identified as the most active, exhibiting a Minimum Inhibitory Concentration (MIC₉₀) value of 2.71 μM. nih.gov Further research has identified 16-deacetoxy-16β-ethoxyfusidic acid as an analog with activity comparable to the parent compound, showing an in vitro MIC₉₉ value of 0.8 µM. nih.gov Additionally, C-3 silicate esters have been found to be stable in microsomes and plasma while retaining antimycobacterial activity, marking them as potential candidates for further evaluation. aphrc.org

Table 1: Selected Fusidic Acid Derivatives with Anti-mycobacterial Activity

| Derivative Class | Specific Compound Example | Key Finding | Reference |

|---|---|---|---|

| C-21 Amides | N-(4-sulfamoylbenzyl)fusidic acid amide | Most potent among a series of amides, with MIC₉₀ of 2.71 μM. | nih.gov |

| C-16 Analogs | 16-deacetoxy-16β-ethoxyfusidic acid | Exhibited comparable activity to fusidic acid (MIC₉₉ of 0.8 µM). | nih.gov |

| C-3 Esters | C-3 Silicate Esters | Maintained activity and showed improved stability in microsomes and plasma. | aphrc.org |

Anti-malarial Activity: Fusidic acid itself has shown weak in vitro antiplasmodial activity, which has prompted the synthesis of more potent derivatives. frontiersin.orgacs.orgnih.gov Its mechanism is believed to involve targeting the elongation factor G (EF-G) in the apicoplast and mitochondria of the Plasmodium parasite. frontiersin.org Modifications have largely focused on the C-21 carboxylic acid and the C-3 positions.

Replacing the C-21 carboxylic acid with various bioisosteres has led to a significant increase in activity, in some cases by 2 to 35-fold compared to the parent compound. rsc.org One such derivative, a tetrazole analog (compound 18), showed an IC₅₀ of 1.7 µM against the chloroquine-sensitive NF54 strain of P. falciparum and a high selectivity index of 46. frontiersin.org Another study reported a C-21 amide derivative (compound 19) with potent activity against both the NF54 (IC₅₀ = 1.2 μM) and the multidrug-resistant K1 strains (IC₅₀ = 1.4 μM). frontiersin.org Using a 3D-QSAR model, researchers designed and synthesized novel C-21 amide and C-3 ether derivatives. acs.orgnih.gov Two of the C-21 amide derivatives demonstrated potent activity against the NF54 strain (IC₅₀ values of 0.3 μM and 0.7 μM) and the K1 strain (IC₅₀ of 0.2 μM for both). acs.orgnih.gov

Table 2: Selected Fusidic Acid Derivatives with Anti-malarial Activity against P. falciparum

| Derivative Type | Strain(s) | IC₅₀ (μM) | Key Feature | Reference |

|---|---|---|---|---|

| C-21 Bioisostere (Tetrazole) | NF54 | 1.7 | High selectivity index (46). | frontiersin.org |

| C-21 Amide (Compound 19) | NF54, K1 | 1.2, 1.4 | Active against both sensitive and resistant strains. | frontiersin.org |

| C-21 Amide | NF54, K1 | 0.3, 0.2 | Designed via 3D-QSAR model; potent and non-cytotoxic. | acs.orgnih.gov |

| C-21 Amide | NF54, K1 | 0.7, 0.2 | Designed via 3D-QSAR model; potent and non-cytotoxic. | acs.orgnih.gov |

Anti-inflammatory Activity: Fusidic acid and its derivatives have been shown to possess significant anti-inflammatory effects. frontiersin.orgmdpi.com This activity has been demonstrated in vivo using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. mdpi.comnih.govnih.gov Topical application of both fusidic acid and its derivatives effectively reduces edema in a dose-dependent manner. mdpi.comnih.gov

The anti-inflammatory mechanism is associated with the suppression of pro-inflammatory cytokines. mdpi.comnih.gov Studies have shown that these compounds inhibit the TPA-induced upregulation of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase-2 (COX-2). mdpi.comnih.govliverpool.ac.uk A hydrogenated derivative of fusidic acid (WU-FA-01), where the delta-24 (25) double bond is saturated, was found to have strong anti-inflammatory effects comparable to the parent compound. frontiersin.orgnih.gov This derivative also significantly suppressed the expression of p65, IκB-α, and p-IκB-α in the mouse ear model. frontiersin.orgnih.gov Furthermore, a series of derivatives with aromatic side-chains synthesized at the 3-OH position also demonstrated effective reduction of TPA-induced ear edema. mdpi.com

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of fusidic acid and for guiding the design of new, more potent derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, particularly using Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to fusidic acid derivatives. mdpi.com CoMSIA is a method that calculates the similarity of molecules to a probe at various grid points, considering multiple physicochemical properties. nih.goviupac.org These properties typically include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.commdpi.com

In one study, CoMSIA was used in conjunction with the Partial Least Squares (PLS) method to develop a reliable SAR model for a series of fusidic acid derivatives with antibacterial and anti-inflammatory activities. mdpi.com PLS is a statistical method that can correlate numerous variables (the CoMSIA field values) with biological activity, making it suitable for analyzing complex QSAR data. moca.net.uamdpi.com The resulting model showed a strong correlation between the experimental and predicted activities (R² = 0.963) and demonstrated good predictive power (q² = 0.826), indicating its robustness and accuracy. mdpi.com Such models generate contour maps that visually represent regions where modifications to the molecular structure would likely enhance or diminish biological activity, thereby guiding rational drug design. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is widely used to understand the binding mechanisms of fusidic acid and its derivatives at their target sites.

Bacterial Target (EF-G): Docking studies have been crucial in visualizing the interaction between fusidic acid and its primary bacterial target, elongation factor G (EF-G). mdpi.com These simulations help explain how fusidic acid inhibits protein synthesis by locking EF-G on the ribosome. mdpi.com

Antifungal Target (eEF2): For antifungal derivatives of fusidic acid, molecular modeling, including docking, has been used to analyze binding modes with the fungal equivalent of EF-G, known as eukaryotic elongation factor 2 (eEF2). tandfonline.comx-mol.net

Antimalarial Target (Plasmodial EF-G): Docking experiments have been conducted on the elongation factor-G of the malaria parasite to understand how antiplasmodial derivatives bind, suggesting that active derivatives share a similar binding orientation to fusidic acid but with improved scores. frontiersin.orgrsc.org

Rationalizing Activity and Metabolism: Docking has also been used to rationalize the media-dependent activity of anti-mycobacterial derivatives by modeling their binding to human serum albumin. nih.gov Additionally, it has been employed to assist in the structural assignment of metabolites and to predict their binding modes, helping to explain why certain modifications lead to reduced antimicrobial activity. nih.gov

Biotransformation and Microbial Oxidation of Fusidic Acid

The metabolism of fusidic acid can be studied using microbial systems, which can mimic mammalian metabolism and reveal novel transformation pathways. The fungus Cunninghamella echinulata has been shown to be particularly proficient at the biotransformation of fusidic acid. nih.govnih.gov

The primary transformation mediated by C. echinulata is the oxidation of the side chain. nih.govnih.gov This process yields several metabolites, including:

27-hydroxyfusidic acid (hydroxylation of a terminal methyl group). nih.gov

26-hydroxyfusidic acid. nih.gov

A subsequent aldehyde derivative formed from the oxidation of 26-hydroxyfusidic acid. nih.govnih.gov

A dicarboxylic acid derivative, representing further oxidation. nih.govnih.gov

In addition to these oxidation products, a novel and unprecedented metabolite, 3-O-formyl-27-hydroxyfusidic acid, has been isolated from cultures of C. echinulata. acgpubs.orgacgpubs.org This represents the first report of a formylation reaction carried out by this fungus. acgpubs.org

Screening of these microbially generated metabolites has generally shown that they possess lower antimicrobial activity compared to the parent fusidic acid. nih.govresearchgate.net For example, oxidation at C-26 and C-27, as well as 3-O-formylation, was found to greatly diminish the compound's antimicrobial properties. acgpubs.orgresearchgate.net These findings highlight that the integrity of the side chain is crucial for the potent biological activity of fusidic acid. researchgate.net Biotransformation has also been observed using Streptomyces lividans, which produces unique metabolites not found in other microorganisms. uni-osnabrueck.de

Table 3: Metabolites of Fusidic Acid from Microbial Biotransformation by Cunninghamella echinulata

| Metabolite | Transformation Type | Reference |

|---|---|---|

| 26-hydroxyfusidic acid | Side-chain oxidation | nih.govnih.gov |

| 27-hydroxyfusidic acid | Side-chain oxidation | nih.govnih.gov |

| 26-oxo-fusidic acid (aldehyde) | Side-chain oxidation | nih.govnih.gov |

| Dicarboxylic acid derivative | Side-chain oxidation | nih.govnih.gov |

| 3-O-formyl-27-hydroxyfusidic acid | O-formylation and oxidation | acgpubs.orgacgpubs.org |

Pharmacodynamic Studies and Antimicrobial Interactions of Fusidic Acid Sodium in Vitro

In vitro Pharmacodynamic Models and Parameters

The antibacterial action of fusidic acid stems from its ability to inhibit bacterial protein synthesis by interfering with the function of Elongation Factor G (EF-G) on the ribosome. diva-portal.orgfrontiersin.org This interference halts the division of bacterial cells, often within minutes of contact in vitro. hres.ca The effect of fusidic acid can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria), depending on factors such as the bacterial inoculum size. hres.ca

Time-kill kinetic studies are used to determine the rate and extent of bacterial killing by an antimicrobial agent over time. For fusidic acid, these studies demonstrate a concentration-dependent effect on bacterial populations. mdpi.com Against strains of Staphylococcus aureus, fusidic acid has been shown to exert a significant, concentration-dependent killing effect. mdpi.comscience.gov For example, in one study, the extent of killing after 6 hours of exposure to fusidic acid was a 0.8 log10 reduction in colony-forming units (CFU). nih.gov

In vitro growth kinetics assays against several Staphylococcus species show that fusidic acid can inhibit bacterial growth even at sub-MIC (Minimum Inhibitory Concentration) levels over a 24-hour period. mdpi.com

Table 1: In Vitro Time-Kill Kinetics of Fusidic Acid Against Staphylococcus Species This table is interactive. You can sort and filter the data.

| Bacterial Strain | Compound Concentration (µg/mL) | Observation Period (hours) | Result |

|---|---|---|---|

| Staphylococcus aureus (ATCC 6538) | 0.015 (Sub-MIC) | 24 | Inhibition of growth in lag period |

| Staphylococcus aureus (ATCC 6538) | 0.03 (MIC) | 24 | Inhibition of growth |

| Staphylococcus aureus (ATCC 6538) | 0.06 (Supra-MIC) | 24 | Inhibition of growth |

| Staphylococcus albus (ATCC 29213) | 0.06 (Sub-MIC) | 24 | Inhibition of growth in lag period |

| Staphylococcus albus (ATCC 29213) | 0.125 (MIC) | 24 | Inhibition of growth |

| Staphylococcus albus (ATCC 29213) | 0.25 (Supra-MIC) | 24 | Inhibition of growth |

| Staphylococcus epidermidis (ATCC 12228) | 0.03 (Sub-MIC) | 24 | Inhibition of growth in lag period |

| Staphylococcus epidermidis (ATCC 12228) | 0.06 (MIC) | 24 | Inhibition of growth |

| Staphylococcus epidermidis (ATCC 12228) | 0.125 (Supra-MIC) | 24 | Inhibition of growth |

Data sourced from growth kinetics assays. mdpi.com

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that continues after the antibiotic has been removed from the culture medium. In vitro studies have been conducted to determine the PAE of fusidic acid against various Gram-positive bacteria. oup.comnih.govresearchgate.net

For Staphylococcus aureus, the duration of the PAE is dependent on the concentration of fusidic acid the bacteria are exposed to. While a maximum PAE of over 3 hours can be achieved, the effect is generally less than 2 hours at concentrations typically attainable in the human body. oup.comnih.gov Studies have also examined the impact of protein binding on PAE by performing experiments in albumin. While the high protein binding of fusidic acid increases its MIC, the duration of the PAE is similar to that in standard broth when compared at the same multiple of the MIC. oup.comresearchgate.net Against Streptococcus pyogenes, fusidic acid demonstrates a much shorter PAE. oup.com

Table 2: In Vitro Post-Antibiotic Effect (PAE) of Fusidic Acid This table is interactive. You can sort and filter the data.

| Bacterial Strain | Fusidic Acid Concentration (x MIC) | Medium | PAE Duration (hours) |

|---|---|---|---|

| S. aureus (various strains) | 10 x MIC | Mueller-Hinton Broth | ~1.5 - 2.0 |

| S. aureus (various strains) | 100 x MIC | Mueller-Hinton Broth | ~2.0 - 3.5 |

| S. aureus (ATCC 29213) | 10 x MIC | Mueller-Hinton Broth | ~1.5 |

| S. aureus (ATCC 29213) | 10 x MIC | Human Albumin | ~1.4 |

| S. pyogenes (various strains) | 10 x MIC | Mueller-Hinton Broth | < 1.0 |

| S. pyogenes (various strains) | 100 x MIC | Mueller-Hinton Broth | ~1.0 - 1.5 |

Data represents approximate values from studies involving a 1-hour exposure of bacteria to fusidic acid. oup.comnih.govresearchgate.net

Mechanistic Basis of Fusidic Acid Concentration-Dependent Effects on Resistance Emergence

The emergence of resistance to fusidic acid is a significant clinical concern, and in vitro models have provided insight into how drug concentration influences this phenomenon. scispace.com Resistance can arise from mutations in the genes that code for the antibiotic's target, such as the fusA or fusE gene. scispace.com

Pharmacodynamic modeling using in vitro infection systems, such as one-compartment and hollow-fiber models, has demonstrated a clear link between fusidic acid concentration and the suppression of resistant subpopulations. scispace.com These studies have shown that dosing regimens which result in lower fusidic acid concentrations can lead to the rapid emergence of resistant bacteria. scispace.com Conversely, front-loaded dosing regimens, which achieve higher initial concentrations, have been shown to significantly delay the emergence of resistance. scispace.com

For instance, an in vitro model simulating a standard dosing regimen was associated with the rapid replacement of the susceptible bacterial population with a resistant subpopulation within 48 hours. In contrast, regimens simulating higher, front-loaded doses delayed the emergence of this resistance by up to 72 hours for Methicillin-resistant Staphylococcus aureus (MRSA). scispace.com This suggests that maintaining a high concentration of fusidic acid relative to the MIC is a key factor in preventing the selection and growth of resistant mutants during therapy.

Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The combination of fusidic acid with other antibiotics is common in clinical practice, often with the goal of preventing resistance. However, in vitro studies investigating these interactions have produced variable results.

The interaction between fusidic acid and beta-lactam antibiotics (e.g., penicillins, methicillin) against S. aureus is complex. oup.comresearchgate.net In vitro studies have reported a range of outcomes, including synergy, indifference (no interaction), and antagonism. oup.com Antagonism or a lack of any significant interaction are the most commonly reported results. researchgate.net The variability in these findings suggests that the outcome of the combination may be dependent on the specific strains and testing methodologies used.

The combination of fusidic acid and rifampicin (B610482) is frequently used to manage staphylococcal infections, with the rationale that the combination can reduce the likelihood of resistance developing to either agent. frontiersin.orgoup.com However, in vitro interaction studies have yielded conflicting results.

Some studies have reported that the combination demonstrates indifference. oup.com Yet, when time-kill methods are employed, synergy has been observed. oup.com In contrast, other killing kinetic experiments have demonstrated an antagonistic interaction between the two drugs against S. aureus. nih.gov In one such study, the combination of fusidic acid and rifampicin killed approximately 2 log10 fewer colony-forming units (CFU) than ciprofloxacin (B1669076) alone, and the mean decrease in bacterial numbers was comparable to that of fusidic acid or rifampicin used individually. nih.gov Further complicating the interaction, a mutual pharmacokinetic interaction has been identified where rifampicin can induce the metabolism of fusidic acid, while fusidic acid can inhibit the clearance of rifampicin. nih.gov

Combinations with Aminoglycosides (e.g., Tobramycin (B1681333), Amikacin)

In vitro studies investigating the combination of fusidic acid sodium with aminoglycosides have yielded varied results, ranging from synergy and additive effects to indifference, depending on the bacterial species and specific isolates tested. A notable absence of antagonism is a consistent finding across studies. nih.govnih.gov

A study examining methicillin-resistant Staphylococcus aureus (MRSA) isolates from cystic fibrosis patients found that fusidic acid alone was potent. nih.govresearchgate.net When combined with tobramycin, synergy was observed for one MRSA strain. For other MRSA strains and isolates of Pseudomonas aeruginosa and Burkholderia cepacia, the combinations with tobramycin and amikacin (B45834) were largely indifferent. nih.gov Although synergy was noted in some instances against B. cepacia, the concentrations required were not considered clinically achievable. nih.gov Crucially, no antagonism was reported between fusidic acid and either tobramycin or amikacin against the tested isolates. nih.govresearchgate.net

Another in vitro study focused exclusively on the combination of fusidic acid and amikacin against 50 clinical isolates of MRSA. pjms.com.pkpjms.com.pk Using a checkerboard broth macrodilution technique, this research demonstrated a significant synergistic or additive effect. pjms.com.pk Synergy, defined by a Fractional Inhibitory Concentration (FIC) index of ≤0.5, was observed in 92% of the isolates, while an additive response (FIC index >0.5 to 1) was seen in the remaining 8%. pjms.com.pkpjms.com.pk No instances of antagonism were recorded. The minimum inhibitory concentrations (MICs) for fusidic acid alone ranged from 0.03-1 µg/mL, and for amikacin alone, from 0.5-16 µg/mL. pjms.com.pkpjms.com.pk These findings suggest that the combination could be a viable alternative for treating MRSA infections. pjms.com.pk

The primary mechanism of aminoglycosides like tobramycin and amikacin is the inhibition of protein synthesis by binding to the 16S rRNA within the 30S ribosomal subunit, which is distinct from fusidic acid's mode of action. nih.gov This difference in targets likely contributes to the potential for synergistic or additive effects and the observed lack of antagonism.

Table 1: In Vitro Interaction of Fusidic Acid and Aminoglycosides Against Various Bacterial Isolates

| Bacterial Species | Aminoglycoside | Number of Isolates | Interaction Observed | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | Tobramycin | 1 | Synergy | nih.gov, researchgate.net |

| Staphylococcus aureus (MRSA) | Amikacin | 50 | 92% Synergy, 8% Additive | pjms.com.pk, pjms.com.pk |

| Pseudomonas aeruginosa | Tobramycin, Amikacin | 2 | Indifference | nih.gov |

| Burkholderia cepacia | Tobramycin, Amikacin | 2 | Synergy/Indifference | nih.gov |

Combinations with Polypeptides (e.g., Colistin (B93849) against Carbapenemase-Producing Enterobacterales)

The combination of fusidic acid with polypeptides, particularly colistin, has shown significant promise in vitro against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenemase-producing Enterobacterales (CPE). researchgate.netplos.org While fusidic acid is typically inactive against Gram-negative organisms due to low permeability of the outer membrane, colistin can disrupt this barrier, facilitating the entry of fusidic acid. cardiff.ac.ukhres.ca

A key study demonstrated a potent synergistic interaction between colistin and fusidic acid against 11 MDR Acinetobacter baumannii (MDRAB) isolates. nih.gov Synergy was consistently shown using checkerboard methodology, with a mean Fractional Inhibitory Concentration Index (FICI) of 0.064 and a mean Susceptibility Breakpoint Index (SBPI) of 78.85. nih.gov Time-kill assays confirmed that the combination was rapidly bactericidal, even against colistin-resistant strains. nih.gov Furthermore, the presence of fusidic acid was found to prevent the emergence of colistin resistance, a common issue when colistin is used as a monotherapy. nih.gov

This synergistic activity is not limited to A. baumannii. Studies have shown that combinations of colistin with antibiotics that are typically ineffective against Gram-negatives, such as fusidic acid, can have a synergistic effect against various resistant strains. mdpi.com Research investigating colistin combinations against colistin-resistant Enterobacteriaceae found that the combination with fusidic acid was synergistic against ≥90% of the tested strains. broadinstitute.org This suggests that even in resistant isolates, colistin may exert a subinhibitory permeabilizing effect on the outer membrane, allowing fusidic acid to reach its intracellular target. broadinstitute.org

Table 2: In Vitro Synergy of Colistin and Fusidic Acid Against Multidrug-Resistant Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | Synergy Assessment Method | Key Finding | Source(s) |

|---|---|---|---|---|

| Acinetobacter baumannii (MDR) | 11 | Checkerboard (FICI, SBPI), Time-Kill | Potent synergy, rapid bactericidal activity, prevention of colistin resistance | nih.gov |

| Colistin-Resistant Enterobacteriaceae | 20 | Digital Dispensing Checkerboard, Time-Kill | Synergy against ≥90% of isolates | broadinstitute.org |

Combinations with Metal Ions (e.g., Al³⁺, Cu²⁺, Fe²⁺)

Research has explored the potential of combining this compound with various metal ions to enhance its antimicrobial activity, particularly against Gram-negative bacteria that are intrinsically resistant. cardiff.ac.ukcardiff.ac.uk Studies have shown that the presence of certain metal ions, including aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe²⁺), can increase the efficacy of sodium fusidate. cardiff.ac.ukcardiff.ac.uk

One investigation found that Al³⁺, Cu²⁺, or Fe²⁺ ions enhanced the activity of sodium fusidate against a selection of MDR Gram-negative isolates, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. cardiff.ac.ukcardiff.ac.uk Notably, this enhanced activity against Gram-negative bacteria did not compromise its efficacy against S. aureus. cardiff.ac.uk The combination of sodium fusidate with Al³⁺ was particularly effective against P. aeruginosa. cardiff.ac.ukcardiff.ac.uk

Other studies have also investigated combinations with metal salts like zinc sulfate (B86663) and copper sulfate. researchgate.netnih.gov A cream formulation containing fusidic acid, zinc sulfate, and copper sulfate, along with other natural products, demonstrated potential antimicrobial activity against fusidic acid-resistant S. aureus (FRSA). researchgate.netnih.gov The combination of different compounds with distinct mechanisms of action is expected to produce synergistic effects. nih.gov The interaction between metal ions and antibiotics is a complex area; for instance, some quinolone antibiotics are known to bind metal ions like Fe³⁺, Al³⁺, and Cu²⁺, which can affect their activity. oup.com

Table 3: Effect of Metal Ion Combination on this compound Activity

| Metal Ion(s) | Target Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Al³⁺, Cu²⁺, Fe²⁺ | E. coli, K. pneumoniae, P. aeruginosa (MDR) | Increased activity of sodium fusidate | cardiff.ac.uk, cardiff.ac.uk |

| Al³⁺ | P. aeruginosa | Particularly susceptible to the combination | cardiff.ac.uk, cardiff.ac.uk |

| Zinc Sulfate, Copper Sulfate | S. aureus (FRSA) | Potential synergistic antimicrobial activity in a cream formulation | researchgate.net, nih.gov |

Molecular Mechanisms Underlying Combination Effects

The molecular basis for the synergistic or additive effects observed with this compound combinations stems from the distinct mechanisms of action of the combined agents. Fusidic acid inhibits bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome, a unique target among clinically available antibiotics. drugbank.comwikipedia.orgresearchgate.net

With Aminoglycosides: Aminoglycosides, such as tobramycin and amikacin, also inhibit protein synthesis but do so by binding to the 30S ribosomal subunit. nih.gov This interference with a different part of the bacterial protein synthesis machinery allows for a potential dual assault, leading to synergistic or additive outcomes. Since both drug classes target the same general cellular process but at different points, it is unlikely for them to be antagonistic.

With Polypeptides: The synergy with colistin against Gram-negative bacteria is primarily due to a membrane-permeabilizing effect. broadinstitute.org Colistin, a cationic polypeptide, interacts with and disrupts the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. plos.org This disruption increases the membrane's permeability, allowing fusidic acid—which normally cannot penetrate this barrier effectively—to enter the cell and reach its intracellular target, EF-G. cardiff.ac.ukhres.cabroadinstitute.org

With Metal Ions: The mechanism for enhanced activity when combined with metal ions appears to be multifactorial. For the combination against E. coli, it has been proposed that the interaction involves reduced solubility of the fusidate, which in turn enables increased access to the bacterial membrane. cardiff.ac.uk This is coupled with the independent antimicrobial properties of the metal ions themselves. cardiff.ac.uk There was no evidence of spontaneous complexation between the fusidic acid and the metal ions in this case. cardiff.ac.uk The precise nature of these interactions, including chelation and effects on membrane potential, continues to be an area of investigation. oup.comchemmethod.com

Advanced Methodologies for Research and Analysis of Fusidic Acid Sodium

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are cornerstones in the quantitative analysis of fusidic acid sodium due to their high specificity, sensitivity, and efficiency.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the determination of this compound in pharmaceutical dosage forms and biological fluids. researchgate.netscielo.br These methods are valued for their ability to separate the active ingredient from excipients and degradation products, making them suitable for stability-indicating assays. scielo.br

UV spectrophotometric detection is commonly used, with detection wavelengths typically set between 208 nm and 235 nm. researchgate.netscielo.brmdpi.com A developed RP-LC method utilized an isocratic mobile phase of acetonitrile (B52724) and water (72:28, v/v) adjusted to pH 3.5 with acetic acid, achieving a detection limit of 0.43 µg/mL and a quantification limit of 1.31 µg/mL. scielo.br Another simple HPLC procedure used a UV detector set at 208 nm with a basic buffered mobile phase (pH 7.25) and demonstrated linearity in the concentration range of 25 to 150 µg/ml, with a detection limit of 12.5 µg/ml. researchgate.net

For enhanced sensitivity, fluorescence detection can be employed following a pre-column derivatization step. nih.gov One method involves derivatization with 2-bromoacetyl-6-methoxynaphthalene (Br-AMN), which allows for fluorescent detection and can be applied directly to diluted samples without extensive purification. nih.gov This contrasts with UV and evaporative light scattering detection (ELSD), which often require a preliminary liquid-liquid extraction to ensure accurate analysis. nih.gov A detection limit of 200 ng/ml has been achieved using fluorescence detection. researchgate.net

The table below summarizes key parameters from various validated HPLC methods for the analysis of this compound.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 scielo.br | Supelcosil® LC18™, 3 µm researchgate.net | Kromasil C18 (150 mm × 4.6 mm), 5-μm mdpi.com | Reversed Phase nih.gov |

| Mobile Phase | Acetonitrile:Water (72:28, v/v), pH 3.5 with acetic acid scielo.br | Basic buffered media (pH 7.25) researchgate.net | Acetonitrile:Methanol:0.05 M Phosphoric acid (50:10:40 v/v/v), pH 2.9 mdpi.com | Not specified |

| Detection | UV at 210 nm scielo.br | UV at 208 nm researchgate.net | UV at 235 nm mdpi.com | Fluorescence (after derivatization) nih.gov |

| Linear Range | 5–95 µg/mL scielo.br | 25–150 µg/mL researchgate.net | 125 µg/mL–5 ng/mL mdpi.com | Not specified |

| Limit of Detection (LOD) | 0.43 µg/mL scielo.br | 12.5 µg/mL researchgate.net | Not specified | 200 ng/mL researchgate.net |

| Limit of Quantification (LOQ) | 1.31 µg/mL scielo.br | Not specified | Not specified | Not specified |

Spectrophotometric Techniques for Characterization and Quantification (e.g., UV, First-Derivative Spectrophotometry)

Spectrophotometric methods offer a simpler and more rapid alternative to chromatography for the quantification of this compound, particularly in quality control settings. rsc.orgnih.gov

Direct UV spectrophotometry can be challenging due to interference from excipients in pharmaceutical formulations. rsc.org To overcome this, first-derivative UV spectrophotometry has been successfully developed. rsc.orgrsc.org This technique enhances the resolution of overlapping spectra by utilizing the first derivative of the absorption spectrum. A simple method has been established that makes use of the weak shoulder present at approximately 228 nm in the UV spectrum of fusidic acid. rsc.orgrsc.org This approach has demonstrated high accuracy, with mean recoveries of 99.8% for fusidic acid and 100.2% for sodium fusidate in the concentration range of 3–40 µg/ml. rsc.orgrsc.org

Another spectrophotometric method is based on a colorimetric reaction. nih.gov This assay involves the reaction of fusidic acid with a reagent composed of acetic anhydride (B1165640) and concentrated sulfuric acid, producing a colored complex that can be quantified. nih.gov This method has been shown to have an error margin not exceeding 2% and is suitable for monitoring the processes of biosynthesis, isolation, and purification of fusidic acid. nih.gov

| Technique | Principle | Wavelength | Key Findings |

| First-Derivative UV Spectrophotometry | Measures the first derivative of the absorbance spectrum to resolve the analyte from background interference. rsc.orgrsc.org | ~228 nm rsc.orgrsc.org | Mean recovery of 100.2 ± 0.52% for sodium fusidate over a 3–40 µg/ml range. rsc.orgrsc.org |

| Colorimetric Spectrophotometry | Reaction with acetic anhydride and concentrated sulfuric acid to form a quantifiable colored product. nih.gov | Not specified | Assay error does not exceed 2%. nih.gov |

Microbiological Assays for Susceptibility Testing and Quantification

Microbiological assays are fundamental for determining the biological activity (potency) of this compound and for antimicrobial susceptibility testing (AST). These methods quantify the effect of the antibiotic on the growth of susceptible microorganisms. researchgate.net

The agar (B569324) diffusion method is a widely used microbiological assay for fusidic acid. researchgate.net This technique involves placing the antibiotic onto an agar plate inoculated with a susceptible test organism, typically Staphylococcus aureus (e.g., NCTC 6571). researchgate.net After incubation, the diameter of the zone of growth inhibition around the antibiotic is measured, which is proportional to the concentration of the antibiotic. researchgate.net The disk diffusion method is a variant used for susceptibility testing, where paper disks impregnated with a specific amount of fusidic acid (e.g., 5-µg or 10-µg) are used. nih.gov For a 10-µg disk, proposed zone diameter breakpoints for S. aureus are ≥22 mm for susceptible, 20 to 21 mm for intermediate, and ≤19 mm for resistant. nih.gov The correlation coefficient between disk diffusion and agar dilution results for fusidic acid has been reported to be 0.90. nih.gov

Turbidimetric methods offer a faster and more economical alternative to agar diffusion assays for quantifying fusidic acid in pharmaceutical preparations. researchgate.net This technique measures the growth of a susceptible microorganism in a liquid broth containing the antibiotic. The turbidity of the broth, which corresponds to bacterial growth, is measured spectrophotometrically. The presence of the antibiotic inhibits growth, leading to lower turbidity compared to a control. A validated method using Staphylococcus epidermidis (ATCC 12228) in casoy broth has demonstrated linearity, accuracy, and precision for quantifying fusidic acid in a dermatological cream over a range of 0.25 to 2.25 μg/mL. researchgate.net

| Assay Type | Test Organism | Principle | Application | Key Parameters |

| Agar Diffusion | Staphylococcus aureus (NCTC 6571) researchgate.net | Measures the diameter of the zone of bacterial growth inhibition on an agar plate. researchgate.net | Potency assay, Susceptibility Testing researchgate.netnih.gov | Breakpoints (10-µg disk): Susceptible ≥22 mm, Resistant ≤19 mm. nih.gov |

| Turbidimetric Method | Staphylococcus epidermidis (ATCC 12228) researchgate.net | Measures the inhibition of bacterial growth in a liquid broth by assessing turbidity. researchgate.net | Quantification in pharmaceuticals researchgate.net | Linear range: 0.25 to 2.25 μg/mL. researchgate.net |

Molecular Biology Techniques for Resistance Gene Characterization

The emergence of fusidic acid resistance is a significant clinical concern, necessitating the use of molecular techniques to identify and characterize the underlying genetic determinants. Resistance in staphylococci is primarily mediated by acquired genes or mutations in the chromosomal target gene. nih.govasm.org

The main acquired resistance genes are fusB, fusC, and fusD. nih.govoup.com These genes encode proteins that protect the antibiotic's target, elongation factor G (EF-G), from the action of fusidic acid. asm.org The primary chromosomal target for resistance mutations is fusA, the gene that encodes EF-G itself. nih.govnih.gov Mutations in fusA, such as the L461K substitution, can confer high-level resistance. nih.gov

Polymerase Chain Reaction (PCR) is a central technique used for the rapid detection of the presence of fusB, fusC, and fusD genes. nih.govoup.comnih.gov For identifying mutations in the chromosomal genes fusA and fusE (which encodes ribosomal protein L6), DNA sequencing is the definitive method. nih.govresearchgate.net To investigate the clonal spread of resistant strains, bacterial typing methods such as Pulsed-Field Gel Electrophoresis (PFGE), spa typing, and Multilocus Sequence Typing (MLST) are employed. nih.govnih.gov A study on European staphylococcal isolates found that acquired resistance genes were prevalent, with fusB and fusC being detected in a significant portion of resistant S. aureus and coagulase-negative staphylococci. nih.govoup.com

| Technique | Target | Purpose |

| Polymerase Chain Reaction (PCR) | Acquired resistance genes (fusB, fusC, fusD) nih.govnih.gov | Detection of the presence of specific resistance genes. |

| DNA Sequencing | Chromosomal genes (fusA, fusE) nih.govresearchgate.net | Identification of specific point mutations that confer resistance (e.g., L461K in fusA). |